molecular formula C25H17FN2O5 B11142037 Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11142037
M. Wt: 444.4 g/mol
InChI Key: UWIDVIKPOUIBLX-UHFFFAOYSA-N
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Description

Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a benzoate ester. Key structural attributes include:

  • 4-Methylpyridin-2-yl group at position 2: Likely contributes to kinase inhibition via π-stacking or hydrogen bonding.
  • Methyl benzoate at position 4: Improves solubility compared to non-ester analogs.

Properties

Molecular Formula

C25H17FN2O5

Molecular Weight

444.4 g/mol

IUPAC Name

methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H17FN2O5/c1-13-9-10-27-19(11-13)28-21(14-3-5-15(6-4-14)25(31)32-2)20-22(29)17-12-16(26)7-8-18(17)33-23(20)24(28)30/h3-12,21H,1-2H3

InChI Key

UWIDVIKPOUIBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The starting materials often include fluorinated pyridine derivatives, chromeno-pyrrole intermediates, and benzoic acid derivatives. The key steps in the synthesis may involve:

    Formation of the Chromeno-Pyrrole Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorinated Pyridine Ring: This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the pyridine or benzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the compound's promising anticancer properties . In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer (MCF7), melanoma (SKMEL-28), ovarian cancer (SKOV-3), and lung cancer (A549) cell lines.
  • Mechanism of Action : Preliminary assays suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and subsequent cell death .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties . Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases .

Synthesis and Functionalization

The synthesis of Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves several steps:

  • Starting Materials : The synthesis typically starts with readily available pyridine derivatives and chromene frameworks.
  • Reaction Conditions : The reactions are carried out under controlled temperature and pH to optimize yield and purity.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound possesses favorable drug-like properties:

  • Bioavailability : Studies suggest that the compound has good solubility and permeability characteristics.
  • Toxicity Profile : Initial toxicity assessments indicate a low toxicity profile in preliminary animal models, making it a candidate for further preclinical studies .

Potential in Drug Development

Given its multifaceted biological activities, this compound is being considered for development into new therapeutic agents aimed at treating cancer and inflammatory diseases.

Data Table: Summary of Applications

ApplicationDetails
Anticancer ActivitySignificant cytotoxic effects against multiple cancer cell lines; induces apoptosis
Anti-inflammatory PotentialPotential inhibitor of 5-lipoxygenase; useful in treating inflammatory diseases
SynthesisInvolves pyridine derivatives; characterized by NMR and mass spectrometry
Pharmacological StudiesGood solubility and permeability; low initial toxicity profile

Mechanism of Action

The mechanism of action of methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The 4-methylpyridin-2-yl group in the target compound likely enhances kinase binding compared to pyridin-3-ylmethyl analogs due to optimal spatial orientation .
  • Solubility : The benzoate ester improves aqueous solubility over phenyl-substituted analogs, aiding drug delivery .
  • Synthetic Challenges : highlights moderate yields (51%) for complex heterocycles, suggesting scalability issues for analogs .
  • Data Discrepancies : ’s molecular formula (C₄H₇N₅O) is inconsistent with the structure, necessitating verification .

Biological Activity

Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

  • A benzoate moiety
  • A tetrahydrochromeno structure
  • A fluorinated pyridinyl group

This structural complexity contributes to its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cell signaling pathways, particularly those implicated in cancer and inflammatory diseases .
  • Antioxidant Activity : The presence of dioxo groups suggests potential antioxidant properties, which can protect cells from oxidative stress and damage .
  • Modulation of Gene Expression : Compounds with similar structures have been documented to influence gene expression related to cell proliferation and apoptosis .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it inhibited the growth of breast and lung cancer cells with IC50 values in the low micromolar range .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase. This was confirmed by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : In models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

StudyFindingsReference
In vitro cytotoxicity against MCF-7 cellsIC50 = 5 µM
Inhibition of TNF-alpha production in LPS-stimulated macrophagesReduction by 40%
Induction of apoptosis in A549 lung cancer cellsIncreased caspase activity

Q & A

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

To confirm structural identity and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . For HPLC, use a C18 column with a mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% by area under the curve). NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves the chromeno-pyrrolone core and ester functionality. Mass spectrometry (HRMS) validates molecular weight.
Critical Note : Cross-reference observed melting points with literature values (e.g., analogs in show mp ranges like 287.5–293.5°C, suggesting similar thermal stability) .

Basic: What safety protocols are essential during laboratory handling?

Follow NIOSH/EN 166 standards for PPE:

  • Eye protection : Full-face shield and safety glasses resistant to chemical splashes.
  • Skin protection : Nitrile gloves and lab coats.
  • Engineering controls : Use fume hoods for synthesis/purification steps to mitigate inhalation risks.
    In case of exposure, immediate decontamination (e.g., 15-minute eye rinse with water) and medical consultation are critical (see and for analogous compound protocols) .

Advanced: How can synthetic yield be optimized given the compound’s complex heterocyclic core?

Key strategies include:

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling to assemble the pyridine-chromeno-pyrrolone scaffold (analogous to methods in for trifluoromethylpyridine derivatives).
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) at 80–100°C to enhance solubility of intermediates.
  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for regioselectivity.
    Data Contradiction Tip : If yields drop unexpectedly, analyze intermediates via TLC/HPLC to identify side reactions (e.g., ester hydrolysis under basic conditions) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from assay variability or compound stability issues . Mitigate by:

Standardizing assay conditions : Use pH 6.5 ammonium acetate buffer (as in ) for in vitro studies to mimic physiological stability .

Validating purity : Re-test batches with discrepancies using orthogonal methods (e.g., LC-MS vs. NMR).

Controlled storage : Store at –20°C under inert gas to prevent ester degradation.

Basic: What are the critical steps in developing a validated HPLC method for purity analysis?

Column selection : C18 or phenyl-hexyl columns for resolving polar and nonpolar impurities.

Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile (start at 10% organic, ramp to 90% over 20 min).

Detection : UV at 254 nm (aromatic chromophores) and 220 nm (ester groups).

Validation : Assess linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (e.g., 0.1 µg/mL) .

Advanced: How can computational modeling aid in understanding structure-activity relationships (SAR)?

Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the chromeno-pyrrolone core and target proteins (e.g., kinases).

DFT calculations : Analyze electron density maps to predict reactive sites (e.g., fluorinated positions’ electrophilicity).

MD simulations : Assess stability of the methyl benzoate moiety in aqueous environments (critical for bioavailability).
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

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